

# Application Notes and Protocols for Q-Phos Catalyzed Buchwald-Hartwig Amination

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## Compound of Interest

Compound Name: Q-Phos

Cat. No.: B1145653

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These application notes provide a comprehensive overview and detailed protocols for the use of **Q-Phos**, a highly effective ligand in palladium-catalyzed Buchwald-Hartwig amination reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The use of **Q-Phos**, pentaphenyl(di-tert-butylphosphino)ferrocene, an electron-rich and sterically congested monodentate phosphine ligand, offers significant advantages in C-N, C-O, and C-C bond-forming reactions. Developed by Professor John Hartwig, **Q-Phos**, when combined with palladium catalysts, demonstrates remarkable utility and stability, being robust in both air and solution.

In palladium-catalyzed aminations, the **Q-Phos** ligand facilitates the coupling of a wide array of aryl chlorides and bromides with various primary and secondary amines. These reactions typically proceed to completion in under 24 hours at temperatures below 100 °C, with some instances of successful coupling at room temperature. A key advantage of the Pd/**Q-Phos** system is the minimal formation of hydrodehalogenated byproducts.

## Quantitative Data Summary

The following table summarizes the performance of the **Q-Phos** catalyzed Buchwald-Hartwig amination across a range of substrates. The data highlights the versatility of the catalyst

system in coupling different aryl halides with various amine nucleophiles, consistently providing high yields.

Entry	Aryl Halide	Amine	Pd Source (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromo-tert-butylbenzene	Diphenylamine	Pd(OAc) <sub>2</sub> (1)	Q-Phos (2)	NaOt-Bu	Toluene	RT	2	98
2	4-Chloro-tert-butylbenzene	Diphenylamine	Pd(OAc) <sub>2</sub> (1)	Q-Phos (2)	NaOt-Bu	Toluene	100	20	99
3	4-Bromo-tert-butylbenzene	N-Methylaniline	Pd(OAc) <sub>2</sub> (1)	Q-Phos (2)	NaOt-Bu	Toluene	80	20	99
4	4-Chloro-tert-butylbenzene	N-Methylaniline	Pd(OAc) <sub>2</sub> (1)	Q-Phos (2)	NaOt-Bu	Toluene	100	20	98
5	4-Bromobiphenyl	Dibutylamine	Pd(dba) <sub>2</sub> (1)	Q-Phos (2)	NaOt-Bu	Toluene	80	18	98

6	4-Chloro toluene	Aniline	Pd(OAc) <sub>2</sub> (1)	Q-Phos (2)	NaOt-Bu	Toluene	100	20	98
7	3-Bromo toluene	Aniline	Pd(OAc) <sub>2</sub> (1)	Q-Phos (2)	NaOt-Bu	Toluene	80	18	98
8	4-Bromo biphenyl	Benzyl amine	Pd(dba) <sub>2</sub> (1)	Q-Phos (2)	NaOt-Bu	Toluene	80	18	95
9	4-Chloro toluene	Hexylamine	Pd(dba) <sub>2</sub> (1)	Q-Phos (2)	NaOt-Bu	Toluene	100	20	90
10	4-Bromo-tert-butylbenzene	Aniline	Pd(OAc) <sub>2</sub> (0.05)	Q-Phos (0.1)	NaOt-Bu	Toluene	100	20	99

Data sourced from Sigma-Aldrich product information for **Q-Phos**.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for performing a **Q-Phos** catalyzed Buchwald-Hartwig amination. Two general procedures are provided based on the choice of base and solvent system.

### Protocol 1: Sodium tert-Butoxide in Toluene

This protocol is suitable for a wide range of aryl halides and amines.

## Materials:

- Aryl halide (1.0 mmol, 1.0 equiv)
- Amine (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) or Bis(dibenzylideneacetone)palladium(0) ( $\text{Pd}(\text{dba})_2$ ) (0.01 mmol, 1 mol%)
- **Q-Phos** (0.02 mmol, 2 mol%)
- Sodium tert-butoxide ( $\text{NaOt-Bu}$ ) (1.4 mmol, 1.4 equiv)
- Anhydrous toluene (5 mL)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

## Procedure:

- To a dry Schlenk tube under an inert atmosphere, add the palladium source, **Q-Phos**, and sodium tert-butoxide.
- Add the aryl halide and the amine to the reaction vessel.
- Add anhydrous toluene via syringe.
- Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-100 °C).
- Stir the reaction mixture for the specified time (typically 18-24 hours).
- Monitor the reaction progress by TLC or GC/MS.
- Upon completion, cool the reaction mixture to room temperature.

- Quench the reaction by adding 10 mL of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

#### Protocol 2: Potassium Phosphate in Dimethoxyethane (DME)

This protocol is an alternative for substrates that may be sensitive to stronger bases like sodium tert-butoxide.

##### Materials:

- Aryl halide (1.0 mmol, 1.0 equiv)
- Amine (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) or Bis(dibenzylideneacetone)palladium(0) ( $\text{Pd}(\text{dba})_2$ ) (0.01 mmol, 1 mol%)
- **Q-Phos** (0.02 mmol, 2 mol%)
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ ), tribasic, anhydrous (2.1 mmol, 2.1 equiv)
- Anhydrous 1,2-dimethoxyethane (DME) (5 mL)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

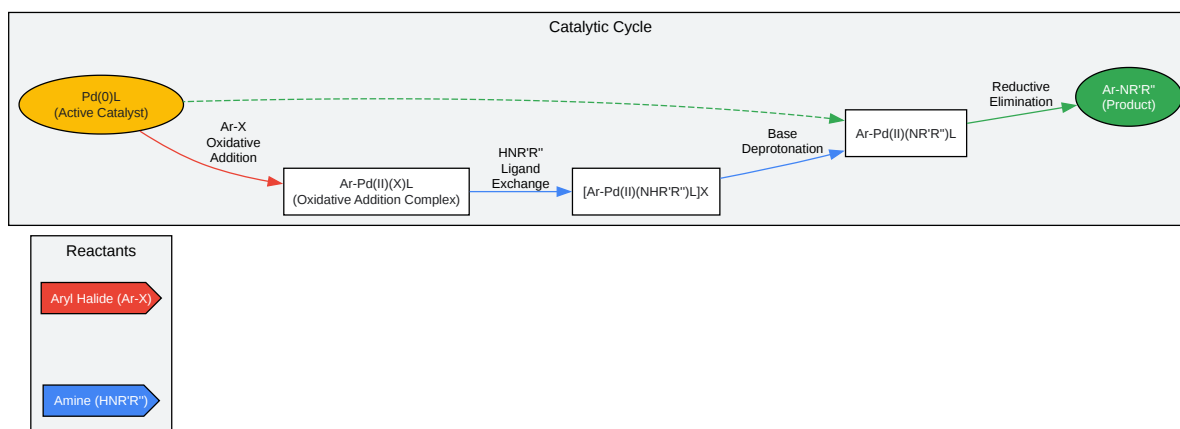
##### Procedure:

- To a dry Schlenk tube under an inert atmosphere, add the palladium source, **Q-Phos**, and anhydrous potassium phosphate.

- Add the aryl halide and the amine to the reaction vessel.
- Add anhydrous DME via syringe.
- Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-100 °C).
- Stir the reaction mixture for the specified time (typically 18-24 hours).
- Monitor the reaction progress by TLC or GC/MS.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Visualizations

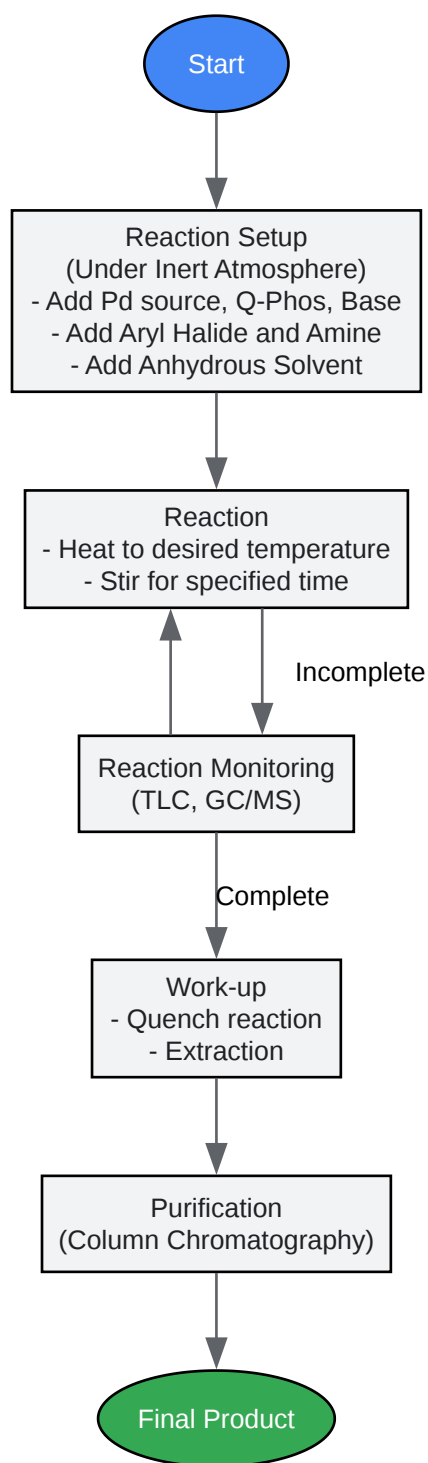
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.





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Caption: General experimental workflow for the amination reaction.

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## References

- 1. sigmaaldrich.com [sigmaaldrich.com]
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